Log Kow and Molecular Weight Differentiate Sodium 1-Carboxylatoethyl Oleate from Saturated Lactylates
Sodium oleoyl lactylate (the closest commercial analog to sodium 1-carboxylatoethyl oleate) exhibits a log Kow of 3.83 (estimated) and a formula weight of 448.6 Da, compared to sodium stearoyl lactylate with a log Kow of 2.58 (trade material) and a formula weight of 405.58 Da [1]. The higher log Kow indicates a >10-fold greater preference for the oil phase, which directly impacts emulsification efficiency for unsaturated triglyceride oils. Furthermore, the flash point of sodium oleoyl lactylate is 0 °C, while sodium isostearoyl lactylate (a branched-chain isomer) has a flash point above room temperature, highlighting that oleoyl lactylates may require different handling and storage conditions [1].
| Evidence Dimension | Log Kow (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | log Kow = 3.83 (estimated); MW = 448.6 Da |
| Comparator Or Baseline | Sodium stearoyl lactylate: log Kow = 2.58 (trade material); MW = 405.58 Da |
| Quantified Difference | Δ log Kow ≈ 1.25; approximately 18-fold higher octanol partitioning for the oleoyl derivative |
| Conditions | Estimated log Kow values; trade material characterization (CIR safety assessment) |
Why This Matters
A higher log Kow predicts superior emulsification of unsaturated oils and different skin penetration behavior, making the oleoyl derivative preferable for lipid-rich topical formulations.
- [1] Cosmetic Ingredient Review. (2024). Safety Assessment of Alkanoyl Lactyl Lactate Salts as Used in Cosmetics. International Journal of Toxicology, 43(2_suppl), 5S–28S. View Source
